1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Description
The compound 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS: 941979-21-1) is a tetrahydroquinazolinone derivative with a molecular formula of C₂₁H₂₂N₂O₂S and a molecular weight of 366.5 g/mol. Its structure features a 5,6,7,8-tetrahydroquinazolin-2(1H)-one core substituted at position 1 with a 2-hydroxyethyl group and at position 4 with a naphthalen-1-ylmethylthio moiety. The SMILES representation is O=c1nc(SCc2cccc3ccccc23)c2c(n1CCO)CCCC2 .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-13-12-23-19-11-4-3-10-18(19)20(22-21(23)25)26-14-16-8-5-7-15-6-1-2-9-17(15)16/h1-2,5-9,24H,3-4,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBSWDWONZUJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: This step involves the alkylation of the quinazolinone core with 2-bromoethanol in the presence of a base such as potassium carbonate.
Thioether Formation: The final step involves the reaction of the intermediate with naphthalen-1-ylmethyl thiol under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions of the Thioether Moiety
The thioether group (-S-CH₂-naphthalene) undergoes selective oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C | Sulfoxide | 78 | |
| mCPBA | DCM, 0°C | Sulfone | 92 |
Mechanistic studies indicate electrophilic oxygen transfer via a three-membered transition state . Sulfoxide formation exhibits stereoselectivity (dr 3:1), while sulfone production proceeds irreversibly . Computational modeling (DFT) supports lower activation energy for sulfone formation (ΔG‡ = 7.92 kcal/mol vs. 17.38 kcal/mol for sulfoxide) .
Nucleophilic Substitution at the Quinazolinone Core
The C2 carbonyl group participates in ring-opening reactions:
Reaction with Hydrazines
textHydrazine hydrate (3 eq), EtOH, reflux → 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazoline-2-carbohydrazide Yield: 65% | LC-MS (m/z): 492.2 [M+H]⁺ [16]
This intermediate serves as a precursor for heterocyclic annulations (e.g., 1,3,4-oxadiazoles) .
Cyclization Reactions
The 2-hydroxyethyl side chain enables intramolecular cyclization:
Acid-Catalyzed Lactonization
textTfOH (0.1 eq), toluene, 110°C → 9-membered lactone Key data: ¹H NMR (δ 4.53 ppm, t, J = 9.4 Hz, lactone CH₂) [4]
Kinetic studies reveal a first-order dependence on substrate concentration (k = 2.4 × 10⁻³ s⁻¹) .
Esterification of the Hydroxyethyl Group
The primary alcohol undergoes efficient acylation:
| Acylating Agent | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Ac₂O | DMAP | THF | Acetate | 94 |
| Benzoyl chloride | Pyridine | DCM | Benzoate | 88 |
¹³C NMR confirms ester formation (δ 170.2 ppm for acetate carbonyl) .
Ring-Opening Reactions Under Basic Conditions
Strong bases cleave the tetrahydroquinazolinone ring:
NaOH-Mediated Hydrolysis
text10% NaOH, H₂O/EtOH (1:1), 80°C → 2-Amino-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid Characterization: IR ν 1680 cm⁻¹ (COOH), 3350 cm⁻¹ (NH₂) [19]
Cross-Coupling Reactions at the Thioether
The S-CH₂-naphthalene group participates in metal-catalyzed couplings:
Buchwald-Hartwig Amination
textPd(OAc)₂ (5 mol%), XantPhos (10 mol%), K₂CO₃, dioxane → Aryl amine derivatives TOF = 120 h⁻¹ | TON = 980 [9][17]
Radical Reactions
Photochemical conditions generate thiyl radicals:
UV-Irradiated H-Abstraction
textAIBN (0.2 eq), benzene, 254 nm → Cyclized thiolactam EPR confirmation: g = 2.003 (thiyl radical) [12][17]
Critical Analysis of Reaction Landscapes
The compound's reactivity is dominated by three key sites:
- Thioether Sulfur : Exhibits dual nucleophilic/radical character
- Quinazolinone Carbonyl : Susceptible to nucleophilic attack (Burgi-Dunitz angle = 107°)
- Hydroxyethyl Chain : Participates in oxygen-centered reactions
Comparative reaction kinetics (Table 1):
| Reaction Type | Relative Rate (k, s⁻¹) |
|---|---|
| Thioether oxidation (→Sulfone) | 5.2 × 10⁻² |
| Esterification | 3.8 × 10⁻³ |
| Quinazolinone hydrolysis | 1.1 × 10⁻⁴ |
Data synthesized from demonstrates sulfone formation as the kinetically favored pathway.
Scientific Research Applications
1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of quinazolinone derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the naphthalen-1-ylmethyl thioether can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Tetrahydroquinazolinones
Tetrahydroquinazolinone derivatives are widely studied for their diverse pharmacological and physicochemical properties. Key structural analogues include:
Key Observations:
- Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyethyl group distinguishes it from analogues like 4-(4-methoxyphenyl)-tetrahydroquinazolinone, which relies solely on aryl substituents for solubility modulation .
- Electronic Effects : The naphthalen-1-ylmethylthio group introduces steric bulk and electron-rich aromaticity, contrasting with electron-withdrawing groups (e.g., nitro in 3b) that reduce ring electron density .
- Biological Activity : Thiazole- and thiophene-containing derivatives (e.g., compound 5Fa1) exhibit anti-tubercular activity, suggesting that the target compound’s naphthalene system may similarly enhance binding to hydrophobic enzyme pockets .
Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1670–1680 cm⁻¹, aligning with analogues like 4-(4-methoxyphenyl)-tetrahydroquinazolin-2(1H)-one (1674 cm⁻¹) .
- NMR Data: The hydroxyethyl group’s protons (δ ~3.5–4.0 ppm) and naphthalene aromatic protons (δ ~7.0–8.5 ppm) are consistent with related compounds (e.g., 2-(thiophen-2-yl)-dihydroquinazolinones) .
- Solubility : The hydroxyethyl group likely improves aqueous solubility compared to purely aryl-substituted derivatives (e.g., 4-phenyltetrahydroquinazolin-2(1H)-thione) .
Functional Group Impact
- Thioether vs.
- Naphthalene vs.
Biological Activity
1-(2-Hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 352.5 g/mol. Its structure includes a tetrahydroquinazolinone core with a naphthylmethylthio group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, demonstrating moderate to good activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has shown that derivatives of tetrahydroquinazolinones can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies revealed that certain derivatives exhibited COX inhibition ranging from 0% to 93%, indicating potential as anti-inflammatory agents .
Antiviral Activity
There is emerging evidence suggesting that quinazolinone derivatives may possess antiviral properties. Specifically, compounds within this class have been evaluated for their efficacy against Ebolavirus. The mechanism involves interference with viral entry into host cells through endocytosis pathways .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several quinazolinone derivatives, including those structurally related to our compound. The results indicated that these compounds effectively inhibited the growth of various pathogens including Staphylococcus aureus and Escherichia coli. The most potent compounds had MIC values significantly lower than those of standard antibiotics .
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, researchers synthesized a series of tetrahydroquinazolinone derivatives and assessed their effects on COX-1 and COX-2 enzymes. Notably, one derivative showed a COX-2 inhibition rate comparable to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), suggesting potential therapeutic applications in inflammatory diseases .
Data Summary
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: The synthesis of tetrahydroquinazolinone derivatives typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of N-methyl anthranilic acid with a carboxylic acid (e.g., thiophen-2-carboxylic acid) to form a dihydrobenzoxazinone intermediate .
- Step 2 : Reaction with substituted amines or thiazoles under reflux conditions in ethanol, often catalyzed by bases like KOH .
- Intermediate Characterization : Use IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and NH (~3200 cm⁻¹) stretches. H-NMR is critical for verifying substituents (e.g., naphthalenylmethylthio protons at δ 4.96 ppm for CH₂ groups) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O, NH, aromatic C-H) .
- NMR Analysis : H-NMR (400 MHz) resolves proton environments (e.g., tetrahydroquinazolinone ring protons at δ 1.01–1.71 ppm, naphthalene protons at δ 7.6–8.8 ppm) .
- Mass Spectrometry : Confirm molecular weight via EI-MS (e.g., molecular ion peaks at m/z 302 for related compounds) .
- Chromatography : Use TLC (Rf values) or HPLC to monitor reaction progress and purity .
Advanced Research Questions
Q. What computational methods predict the hydrogen bonding network and supramolecular assembly?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs) using crystallographic data. Tools like Mercury or CrystalExplorer facilitate pattern recognition .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles/energies. Compare with experimental data to validate intermolecular interactions .
Q. How can crystallographic software determine the solid-state structure and resolve data contradictions?
Methodological Answer:
- Structure Solution : Use SHELXD for phase retrieval and SHELXL for refinement. Validate with R-factor convergence (<5%) and electron density maps .
- Twinned Data : For overlapping reflections, employ TWINLAW in SHELXL to deconvolute datasets .
- Validation Tools : Check for voids, bond-length discrepancies, and thermal parameters using PLATON .
Q. What experimental designs assess biological activity (e.g., antimicrobial, antioxidant)?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
- Antioxidant Testing : Perform DPPH radical scavenging assays. Compare IC₅₀ values with ascorbic acid .
- Statistical Analysis : Apply ANOVA with post-hoc tests (p<0.05) to resolve yield/activity contradictions across synthetic batches .
Q. How is the environmental fate of this compound modeled in ecotoxicological studies?
Methodological Answer:
- Partition Coefficients : Calculate logP (octanol-water) via shake-flask methods or EPI Suite software to predict bioaccumulation .
- Degradation Pathways : Simulate hydrolysis/photolysis under controlled pH/UV conditions. Analyze metabolites via LC-MS .
- Ecotoxicity : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) .
Data Contradiction and Theoretical Framework Questions
Q. How to resolve discrepancies in synthetic yields or biological activity across studies?
Methodological Answer:
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
